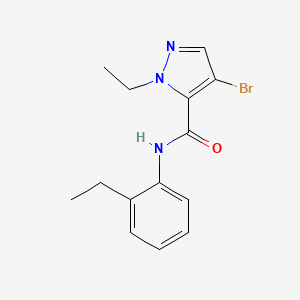

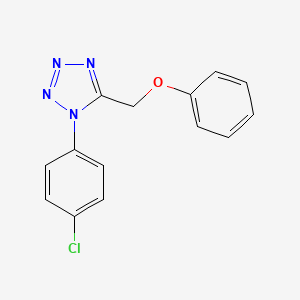

![molecular formula C22H30N2O2 B4630371 4-[(4-cyclohexyl-1-piperazinyl)methyl]-5,7-dimethyl-2H-chromen-2-one](/img/structure/B4630371.png)

4-[(4-cyclohexyl-1-piperazinyl)methyl]-5,7-dimethyl-2H-chromen-2-one

Übersicht

Beschreibung

Synthesis Analysis

Chromenes and their derivatives, including 4-[(4-cyclohexyl-1-piperazinyl)methyl]-5,7-dimethyl-2H-chromen-2-one, can be synthesized through various methods. One common approach is the solvent-free one-pot, three-component reaction involving aldehydes, malononitrile, and ethyl acetoacetate or cyclohexanedione in the presence of an efficient catalyst such as anhydrous piperazine, under conditions that favor the formation of chromene structures (Amirnejad et al., 2013). Another method involves piperidine-mediated cyclization processes to construct the chromene nucleus from amino-chromen-4-ones and benzylidenemalononitriles, highlighting the versatility of nitrogen-containing catalysts in facilitating complex cyclization reactions to yield chromene derivatives (Zhang et al., 2021).

Molecular Structure Analysis

The molecular structure of chromene derivatives typically features a fused benzopyran ring system, which is the defining characteristic of the chromene nucleus. This structure is often modified with various substituents that influence the compound's physical and chemical properties. For example, the introduction of a piperazine ring, as in the case of this compound, adds to the molecule's complexity and can significantly impact its interaction with biological targets. Crystallographic analysis of similar compounds reveals that the chromene unit can adopt conformations such as envelope or boat, influenced by the presence of substituents and their interactions within the crystal lattice (Inglebert et al., 2014).

Chemical Reactions and Properties

Chromene derivatives participate in a range of chemical reactions, leveraging the reactivity of the chromene nucleus. These reactions include cyclizations, substitutions, and additions, which are essential for modifying the chromene core and introducing new functional groups. The presence of a piperazine moiety can further enrich the compound's chemistry, offering additional sites for chemical transformations. For instance, the reactivity of the nitrogen atoms in the piperazine ring can be exploited in nucleophilic substitution reactions or in the formation of hydrogen bonds, contributing to the compound's potential as a ligand in complex formation.

Physical Properties Analysis

The physical properties of chromene derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and the nature of their substituents. Compounds like this compound typically exhibit moderate solubility in organic solvents, which can be attributed to the balance between the hydrophobic chromene core and the more polar piperazine ring. These properties are critical for the compound's applications in medicinal chemistry and material science, where solubility and stability play vital roles.

Chemical Properties Analysis

The chemical properties of chromene derivatives are defined by their reactivity towards various reagents and conditions. The chromene nucleus is reactive towards electrophiles and nucleophiles, allowing for a wide range of chemical modifications. The piperazine moiety introduces basicity to the molecule, affecting its acid-base properties and reactivity towards acids and electrophiles. These chemical properties are crucial for understanding the compound's behavior in biological systems and its potential interactions with enzymes, receptors, and other molecular targets.

- Amirnejad, M., Naimi-Jamal, M. R., Tourani, H., & Ghafuri, H. (2013). A facile solvent-free one-pot three-component method for the synthesis of 2-amino-4H-pyrans and tetrahydro-4H-chromenes at ambient temperature. Monatshefte für Chemie - Chemical Monthly, 144(9), 1219-1225. Link to source.

- Zhang, D., Luo, N., Gan, J., Wan, X., & Wang, C. (2021). Piperidine-Mediated [3 + 3] Cyclization of 2-Amino-4H-chromen-4-ones and 2-Benzylidenemalononitriles: To Access 2-Aminochromeno[2,3-b]pyridine Derivatives. The Journal of Organic Chemistry. Link to source.

- Inglebert, S. A., Kamalraja, J., Sethusankar, K., & Perumal, P. (2014). Crystal structure analysis of 7,7-Dimethyl-2-methylamino-4-(4-methylphenyl)-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one. Acta Crystallographica Section E: Structure Reports Online, 70, o710-o711. Link to source.

Wissenschaftliche Forschungsanwendungen

Synthesis Methods and Applications

Facile Synthesis of Chromenes : A study highlights a solvent-free, one-pot synthesis method for 2-amino-4H-pyrans and tetrahydro-4H-chromenes using piperazine as an organocatalyst. This method is efficient for synthesizing chromene derivatives at ambient temperature, suggesting potential for scalable production of similar compounds like 4-[(4-cyclohexyl-1-piperazinyl)methyl]-5,7-dimethyl-2H-chromen-2-one for various applications (Amirnejad et al., 2013).

Biological Evaluation of Chromene Derivatives : Another study synthesized thiazolidinone derivatives incorporating chromene and evaluated their antimicrobial activity. The findings suggest that chromene derivatives have potential as antimicrobial agents, which could extend to compounds like this compound (Patel, Kumari, & Patel, 2012).

Chemical and Physical Properties

Analogues with Polar Functionality : Research into analogues of σ receptor ligands with added polar functionality indicates that modifying chromene compounds to reduce lipophilicity can affect their therapeutic and diagnostic applications, particularly in oncology. This approach could be relevant for designing analogues of this compound for specific biomedical applications (Abate et al., 2011).

Catalytic Applications of Chromene Derivatives : A study on immobilized dimeric chiral Mn(III) salen complex highlights the use of chromenes in enantioselective epoxidation of alkenes. This suggests potential catalytic applications of chromene derivatives, including the synthesis of drugs like S-Levchromakalim (Roy et al., 2012).

Eigenschaften

IUPAC Name |

4-[(4-cyclohexylpiperazin-1-yl)methyl]-5,7-dimethylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O2/c1-16-12-17(2)22-18(14-21(25)26-20(22)13-16)15-23-8-10-24(11-9-23)19-6-4-3-5-7-19/h12-14,19H,3-11,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSUFLYSABLUBNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCN(CC3)C4CCCCC4)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

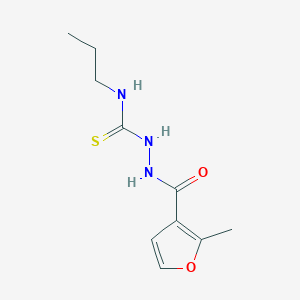

![4-[4-(benzyloxy)-3-ethoxybenzylidene]-2-(benzylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4630331.png)

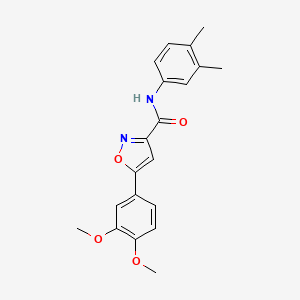

![methyl 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4630340.png)

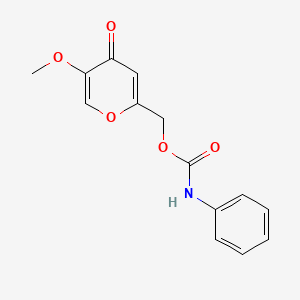

![isopropyl 4-(3,4-dimethylphenyl)-2-({[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4630346.png)

![N-allyl-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B4630347.png)

![2-chloro-4-methyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B4630370.png)

![1-[benzyl(methyl)amino]-3-(4-{[(3-pyridinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B4630375.png)

![2-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4630386.png)

![4-{4-[(2,5-dimethoxyphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4630391.png)

![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-4-fluorobenzamide](/img/structure/B4630393.png)